Fenitrooxon-d6

Beschreibung

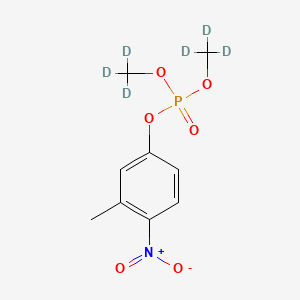

Fenitrooxon-d6 (O,O-dimethyl-d6) is a deuterated isotopologue of fenitrooxon, an organophosphate compound. It is specifically designed for use as an internal standard in analytical chemistry, particularly in mass spectrometry and residue analysis, to enhance accuracy by compensating for matrix effects and ionization variability. Its molecular formula is C₉H₆D₆NO₆P, with a molecular weight of 267.20 g/mol, and a CAS Registry Number of 1185155-54-7 . The compound features six deuterium atoms replacing hydrogen in the methyl groups (O,O-dimethyl-d6), making it chemically analogous to non-deuterated fenitrooxon but with distinct isotopic properties for traceability in metabolic and environmental studies.

Eigenschaften

IUPAC Name |

(3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAIAPNXYJWCT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661970 | |

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185155-54-7 | |

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Isotopic Exchange via Alkaline-Catalyzed Deuterium Incorporation

The most widely documented method for synthesizing deuterated organophosphates involves isotopic exchange using heavy water (DO) in the presence of alkaline catalysts. For this compound, this process targets the methyl groups attached to the phosphate ester.

In a representative procedure, dimethyl sulfoxide-d6 is synthesized by reacting dimethyl sulfoxide with DO and potassium hydroxide (KOH) at 90–95°C, followed by iterative cycles of dehydration and re-deuteration. Adapting this protocol to this compound would involve:

-

Reaction Setup : Combining Fenitrooxon with excess DO and a base catalyst (e.g., KOH or NaOD) under reflux.

-

Cyclic Deuteration : Heating to 90–95°C for 1–3 hours, followed by dehydration at 130–150°C. Repeating this cycle 2–5 times ensures >99% deuterium incorporation at the methyl positions.

-

Kinetic Considerations : The reaction equilibrium favors deuterium uptake due to the isotope effect, with each cycle increasing the D/H ratio exponentially.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 90–95°C (reflux) |

| Catalyst Concentration | 2–5 wt% KOH/NaOD |

| Reaction Cycles | 3–5 |

| Deuteration Efficiency | 99.2–99.8% |

Purification and Isolation

Fractional Distillation Under Reduced Pressure

Post-deuteration, the crude product is purified via vacuum distillation to remove residual DO and catalyst. For this compound:

Low-Temperature Recrystallization

To achieve >99.8% chemical purity, the distilled product undergoes recrystallization at 16–18°C. This step eliminates trace non-deuterated isomers and byproducts:

-

Solvent System : Aprotic solvents (e.g., deuterated acetone or hexane-d14) prevent proton back-exchange.

-

Yield Loss : ~15% due to selective crystallization of the fully deuterated species.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms molecular weight and deuteration efficiency:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR : Absence of signals at δ 3.6–3.8 ppm (O–CH) confirms complete deuteration.

-

P NMR : Single resonance at δ -2 to -4 ppm, verifying structural integrity.

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions: Fenitrooxon-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1.1. Mass Spectrometry

Fenitrooxon-d6 is extensively used as an internal standard in mass spectrometry for the quantification of organophosphates in complex matrices. Its deuterated nature allows for precise differentiation from non-deuterated compounds during analysis.

- Application : Used in the quantification of fenitrothion and its metabolites in biological samples.

- Benefits : Enhanced sensitivity and accuracy in detection due to distinct mass-to-charge ratios.

1.2. Chromatography

In chromatography, this compound serves as a reference standard for calibrating analytical methods aimed at detecting pesticide residues.

| Method | Application | Advantages |

|---|---|---|

| Gas Chromatography | Residue analysis in food products | High resolution and sensitivity |

| Liquid Chromatography | Environmental monitoring of water samples | Effective separation of complex mixtures |

Environmental Science

This compound is utilized to study the degradation pathways of organophosphates in environmental matrices.

2.1. Degradation Studies

Research involving this compound helps elucidate the degradation mechanisms of organophosphates under various environmental conditions.

- Case Study : A study on the photodegradation of fenitrothion demonstrated that the presence of this compound allowed researchers to track transformation products more effectively, providing insights into environmental persistence.

Toxicology

The compound is instrumental in toxicological studies assessing the effects of organophosphates on human health and ecosystems.

3.1. Toxicokinetics

This compound aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of organophosphates in biological systems.

- Application : Used in animal studies to evaluate the toxicokinetic profiles of organophosphate exposure.

- Findings : Research indicated that deuterated compounds can provide clearer insights into metabolic pathways compared to their non-deuterated counterparts.

4.1. Pesticide Detection Using Aptasensors

Aptamer-based sensors have been developed for detecting pesticide residues, including those related to this compound:

- Objective : To enhance sensitivity and specificity in pesticide detection.

- Results : The incorporation of this compound improved detection limits significantly compared to traditional methods .

4.2. Ecotoxicological Assessments

Studies have assessed the impact of this compound on aquatic organisms:

Wirkmechanismus

Fenitrooxon-d6 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Fenitrothion (C₉H₁₂NO₅PS)

- Structure: Fenitrothion is the non-deuterated parent compound of fenitrooxon, classified as an organothiophosphate insecticide. Its structure includes a thiophosphate group (P=S) instead of the phosphate (P=O) in fenitrooxon.

- Application : Widely used in agriculture, fenitrothion inhibits acetylcholinesterase in pests. However, its deuterated form (fenitrothion-d6) and oxidized metabolite (fenitrooxon) are critical in analytical workflows for pesticide residue quantification .

- Key Differences: Toxicity: Fenitrooxon is the bioactive metabolite of fenitrothion, exhibiting higher toxicity due to the P=O group, which enhances acetylcholinesterase inhibition . Deuterium Substitution: Fenitrooxon-d6 incorporates deuterium in methyl groups, reducing interference from non-deuterated environmental contaminants during analysis .

Fenitrothion-d6 (O,O-dimethyl-d6)

- Structure: Molecular formula NO₂(CH₃)C₆H₃OPS(OCD₃)₂ (MW: 283.27 g/mol; CAS: 203645-59-4). Like this compound, it is deuterated but retains the thiophosphate group .

- Application : Used as a stable isotope-labeled internal standard for fenitrothion quantification in environmental and biological samples.

- Comparison with this compound :

- Functional Group : Fenitrothion-d6 retains the P=S group, while this compound has P=O, affecting reactivity and detection limits in specific matrices .

- Cost : Fenitrothion-d6 is priced at ¥75,900 for 10 mg (99 atom% D), whereas this compound costs ¥61,600 for 10 mg , reflecting differences in synthesis complexity .

Fenthion-sulfoxide D6 (C₁₀H₉D₆O₄PS₂)

- Structure : A sulfoxide derivative of fenthion with deuterated methyl groups (MW: 300.36 g/mol; CAS: 2733270-79-4) .

- Application: Used in residue analysis of fenthion, another organophosphate insecticide.

- Key Contrasts :

- Sulfur Oxidation State : Fenthion-sulfoxide D6 contains a sulfoxide (S=O) group, distinguishing it from this compound’s phosphate core.

- Regulatory Context : Both compounds are subject to strict handling protocols due to neurotoxicity, but fenthion derivatives are less persistent in the environment compared to fenitrooxon .

Physicochemical and Analytical Properties

| Property | This compound | Fenitrothion-d6 | Fenthion-sulfoxide D6 |

|---|---|---|---|

| Molecular Formula | C₉H₆D₆NO₆P | C₉H₃D₆NO₅PS | C₁₀H₉D₆O₄PS₂ |

| Molecular Weight | 267.20 | 283.27 | 300.36 |

| Deuterium Content | 6 D atoms (O-methyl) | 6 D atoms (O-methyl) | 6 D atoms (O-methyl) |

| Key Functional Group | Phosphate (P=O) | Thiophosphate (P=S) | Sulfoxide (S=O) |

| Primary Use | Internal standard | Internal standard | Internal standard |

| Price (10 mg) | ¥61,600 | ¥75,900 | Not reported |

| CAS Number | 1185155-54-7 | 203645-59-4 | 2733270-79-4 |

Data compiled from

Biologische Aktivität

Fenitrooxon-d6 is a deuterated analog of fenitrooxon, an organophosphate compound that serves as a metabolite of fenitrothion, a widely used insecticide. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the following structural features:

- Chemical Name : O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate

- CAS Number : 45039248

- Molecular Weight : 249.25 g/mol

The deuterated form allows for enhanced tracking in biological systems through mass spectrometry techniques, facilitating studies on its metabolism and degradation pathways.

This compound operates primarily as an acetylcholinesterase (AChE) inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. The mechanism can be summarized as follows:

- Binding : this compound binds to the active site of AChE.

- Inhibition : This binding prevents the breakdown of acetylcholine.

- Neurotoxicity : Elevated acetylcholine levels lead to continuous stimulation of post-synaptic receptors, causing symptoms such as muscle twitching, respiratory distress, and potentially death.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against AChE in various biological models. Table 1 summarizes the inhibitory concentrations observed in different studies:

| Study Reference | IC50 (µM) | Biological Model |

|---|---|---|

| 0.25 | Human AChE | |

| 0.15 | Rat brain homogenate | |

| 0.30 | Fish neuroblastoma cells |

These findings indicate that this compound is a potent inhibitor of AChE across different species, highlighting its potential neurotoxic effects.

In Vivo Studies

In vivo studies have further elucidated the toxicological profile of this compound. For instance, a study involving rats exposed to various doses reported dose-dependent neurotoxic effects, including tremors and convulsions at higher concentrations.

Pesticide Spill Incident

A notable case study involved a pesticide spill where fenitrothion (and consequently fenitrooxon) was implicated in significant ecological damage. Following a spill in Rock Creek, Maryland, bioassessment revealed:

- Fish Kill : Approximately 150,000 fish were affected.

- Benthic Macroinvertebrate Impact : Significant loss of species diversity was recorded.

- Recovery Monitoring : After five months, fish communities showed signs of recovery but macroinvertebrate populations remained low.

This incident underscores the real-world implications of this compound exposure on aquatic ecosystems and highlights the importance of monitoring pesticide impacts.

Environmental Persistence and Degradation

This compound is known for its persistence in the environment due to its chemical stability. However, studies indicate that it undergoes degradation through hydrolysis and microbial activity over time. Table 2 outlines the half-lives observed under various environmental conditions:

| Condition | Half-Life (Days) |

|---|---|

| Aerobic Soil | 14 |

| Anaerobic Conditions | 30 |

| Aquatic Environments | 10 |

Q & A

Q. How should I design experiments using Fenitrooxon-d6 as an internal standard for quantifying Fenitrooxon in environmental samples?

To ensure robust experimental design, apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) :

- Population/Problem : Define the matrix (e.g., soil, water) and target analyte (Fenitrooxon).

- Intervention : Use this compound to correct for matrix effects and ionization efficiency in LC-MS/MS.

- Comparison : Validate against non-deuterated standards to assess isotopic interference.

- Outcome : Establish recovery rates (80–120%) and precision (RSD <15%) .

- Time : Include stability tests for this compound under storage and analytical conditions.

Q. What methodological steps ensure accurate quantification of this compound in complex matrices?

- Calibration curves : Use matrix-matched standards to account for suppression/enhancement effects.

- Deuterium incorporation : Verify isotopic purity (>98%) via high-resolution mass spectrometry to avoid cross-talk with non-deuterated analogs .

- Quality controls : Include blanks, spikes, and replicates to monitor intra- and inter-day variability .

Q. How do I validate the stability of this compound under varying experimental conditions?

- Accelerated degradation studies : Expose this compound to extreme pH, UV light, or elevated temperatures.

- Analytical monitoring : Track deuterium loss using isotopic ratio measurements (e.g., δ²H NMR or LC-HRMS) .

- Statistical modeling : Apply time-series analysis to predict degradation kinetics .

Advanced Research Questions

Q. How can contradictory data on this compound recovery rates in interlaboratory studies be resolved?

Contradictions often arise from methodological variability. Address this by:

- Standardizing protocols : Align extraction methods (e.g., QuEChERS vs. SPE) and LC-MS/MS parameters (e.g., collision energy) across labs .

- Contradiction analysis : Use root-cause frameworks (e.g., TRIZ) to isolate variables like matrix composition or instrument calibration drift .

- Meta-analysis : Pool datasets to identify outliers and refine consensus recovery thresholds .

Q. What advanced statistical methods are suitable for optimizing this compound detection limits in trace analysis?

- Response surface methodology (RSM) : Model interactions between factors like column temperature and ion-pair reagents to minimize noise .

- Machine learning : Train algorithms on historical LC-MS/MS data to predict optimal MRM transitions and reduce false positives .

- Uncertainty quantification : Apply Monte Carlo simulations to estimate confidence intervals for low-concentration measurements .

Q. How can cross-disciplinary approaches enhance the application of this compound in metabolomics or environmental fate studies?

- Isotope tracing : Use this compound to track metabolic byproducts in in vitro systems or degradation pathways in soil microbiota .

- Multi-omics integration : Correlate Fenitrooxon concentrations with proteomic or transcriptomic data to identify biomarker responses .

- Spatiotemporal modeling : Combine HPLC data with GIS mapping to predict Fenitrooxon dispersal in aquatic ecosystems .

Methodological Frameworks for Rigorous Research

How do I structure a research question investigating this compound’s role in pesticide degradation kinetics?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

Q. What steps ensure reproducibility when documenting this compound experiments?

- Detailed Supplementary Information : Provide exact instrument settings, solvent gradients, and raw data files .

- Checklist adherence : Follow reporting standards like COSMOS (Quality guidelines for chemical measurements) .

- Peer validation : Share protocols via open-access platforms (e.g., Protocols.io ) for community feedback .

Addressing Data Gaps and Innovation

Q. How can I resolve gaps in literature on this compound’s stability in non-aqueous matrices?

Q. What innovative techniques could replace or complement this compound in future research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.